Biotin-Cysteine: A Technical Guide to its Chemical Properties and Applications
Biotin-Cysteine: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Biotinyl-L-cysteine, a biotinylated derivative of the amino acid L-cysteine. This document details its chemical and physical properties, core reactivity, and its application as a tool in redox proteomics and signaling pathway analysis. Detailed experimental protocols for its use in detecting protein S-thiolation and for the related biotin switch technique are provided.
Introduction to N-Biotinyl-L-cysteine
N-Biotinyl-L-cysteine is a molecule where biotin is covalently linked to the amino group of L-cysteine via an amide bond. This conjugation marries the specific, high-affinity interaction of biotin with avidin and its derivatives (streptavidin, neutravidin) with the unique redox chemistry of the cysteine thiol group. Its primary utility in research is as a "redox probe" for the detection and enrichment of proteins that have undergone S-thiolation, a reversible post-translational modification where a low-molecular-weight thiol, such as cysteine itself, forms a mixed disulfide bond with a reactive cysteine residue on a protein.[1][2] This modification is a key event in redox signaling and oxidative stress responses.
Chemical Structure:
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IUPAC Name: (2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-sulfanylpropanoic acid[3]
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SMILES: C1[C@H]2--INVALID-LINK--CCCCC(=O)N--INVALID-LINK--C(=O)O">C@@HNC(=O)N2[3]
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InChI Key: DOUMOUNXKYQRIT-KBIXCLLPSA-N[3]
Chemical and Physical Properties
The chemical properties of N-Biotinyl-L-cysteine are fundamental to its application. The molecule possesses the core biotin structure, a valeric acid linker, and the cysteine amino acid with a free thiol group. This thiol group is the reactive center for its use as a redox probe.
Quantitative Data Summary
The following table summarizes the key quantitative properties of N-Biotinyl-L-cysteine. It should be noted that some of these values are predicted through computational models due to the limited availability of experimentally determined data for this specific conjugate.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₁N₃O₄S₂ | [3][4][5] |
| Molecular Weight | 347.45 g/mol | [3][4][5][6] |
| CAS Number | 151009-85-7 | [4][5] |
| Boiling Point | 729.7 ± 60.0 °C (Predicted) | [5][7] |
| Density | 1.323 g/cm³ (Predicted) | [5] |
| pKa (acid dissociation constant) | 3.24 ± 0.10 (Predicted, for carboxylic acid) | [5] |
| Solubility | Soluble in DMSO (25 mg/mL with heating) | [6] |
| Appearance | White to off-white solid | [6] |
Core Reactivity and Mechanism of Action
The principal chemical reactivity of N-Biotinyl-L-cysteine in a biological context involves its thiol group (-SH). Under oxidizing conditions within a cell or tissue, this thiol group can react with an activated cysteine residue on a protein (e.g., a sulfenic acid, -SOH, or a thiyl radical, -S•) or undergo thiol-disulfide exchange with an existing protein disulfide bond.
The most cited application is its use as a probe for protein S-thiolation. In this role, N-Biotinyl-L-cysteine forms a mixed disulfide bond with a target protein's cysteine residue.[1][2] This reaction effectively "tags" the S-thiolated protein with a biotin moiety. The high affinity of biotin for streptavidin can then be exploited for the detection (e.g., via streptavidin-HRP in a Western blot) or affinity purification of the modified proteins for subsequent identification by mass spectrometry.[1][2]
Caption: Workflow for detecting S-thiolated proteins using Biotin-cysteine.
Experimental Protocols
While N-Biotinyl-L-cysteine can be used directly as a probe, its application is closely related to a broader, powerful technique known as the Biotin Switch Technique (BST), which is used to detect various forms of reversible cysteine oxidation, most notably S-nitrosylation.[1][8][9][10]
Protocol: Biotin Switch Technique (BST) for Detection of Reversibly Oxidized Cysteines
This protocol is a generalized methodology adapted from several sources for the detection of S-nitrosylated or other reversibly oxidized protein cysteines.[1][10][11] It involves three main stages: blocking free thiols, selectively reducing the modified thiols, and labeling the newly formed thiols with a biotin tag.
Materials:
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HEN Buffer: 250 mM HEPES (pH 7.7), 1 mM EDTA, 0.1 mM Neocuproine.
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Blocking Buffer: HEN buffer containing 2.5% SDS and 20 mM Methyl Methanethiosulfonate (MMTS).
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Labeling Reagent: N-[6-(biotinamido)hexyl]-3’-(2’-pyridyldithio)propionamide (Biotin-HPDP) dissolved in DMF or DMSO.
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Reducing Agent: 100 mM Sodium Ascorbate (prepare fresh).
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Neutralization Buffer: 20 mM HEPES (pH 7.7), 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100.
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Streptavidin-Agarose beads.
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Wash Buffer: Neutralization buffer containing 600 mM NaCl.
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Elution Buffer: 20 mM HEPES (pH 7.7), 100 mM NaCl, 1 mM EDTA, 100 mM 2-mercaptoethanol.
Methodology:
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Sample Preparation & Lysis:
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Homogenize cells or tissues in HEN buffer.
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Centrifuge to pellet debris and collect the supernatant. Determine protein concentration using a standard assay (e.g., BCA).
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Step 1: Blocking of Free Thiols:
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To the protein lysate (e.g., 1 mg in 900 µL), add 100 µL of Blocking Buffer (final concentration: 0.25% SDS, 2 mM MMTS).
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Incubate at 50°C for 20 minutes with frequent vortexing to block all free cysteine thiol groups.[11] This step is crucial to prevent the labeling of non-modified cysteines.
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-
Removal of Excess MMTS:
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Precipitate the proteins by adding three volumes of ice-cold acetone.
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Incubate at -20°C for 20 minutes.
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Centrifuge at >2000 x g for 10 minutes to pellet the protein.
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Carefully discard the supernatant and wash the pellet twice with 70% acetone to remove all traces of MMTS. Air-dry the pellet briefly.
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-
Step 2 & 3: Reduction and Biotin Labeling:
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Resuspend the protein pellet in HEN buffer containing 1% SDS.
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Add the labeling reagent, Biotin-HPDP, to a final concentration of 1-2 mM.
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Add freshly prepared sodium ascorbate to a final concentration of 10-20 mM to selectively reduce the S-nitrosothiols (or other reversible modifications) to free thiols.[10]
-
These nascent thiols will immediately react with the Biotin-HPDP in the solution.
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Incubate for 1 hour at room temperature in the dark.
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-
Affinity Purification of Biotinylated Proteins:
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Stop the reaction by precipitating the proteins with acetone as described in step 3.
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Resuspend the protein pellet in Neutralization Buffer to dilute the SDS.
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Add pre-washed streptavidin-agarose beads to the lysate and incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated proteins.
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Pellet the beads by centrifugation and wash them three to four times with high-salt Wash Buffer to remove non-specifically bound proteins.
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Elution and Analysis:
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Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent like 2-mercaptoethanol or DTT. The reducing agent cleaves the disulfide bond in the Biotin-HPDP linker, releasing the protein.
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Analyze the eluted proteins by Western blotting using an antibody against the protein of interest, or proceed with in-gel digestion and mass spectrometry for proteome-wide identification.
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References
- 1. liverpool.ac.uk [liverpool.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. N-Biotinyl-L-cysteine | C13H21N3O4S2 | CID 23586669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Biotinyl-L-cysteine, 151009-85-7 | BroadPharm [broadpharm.com]
- 5. biotin-cysteine | 151009-85-7 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biosynth.com [biosynth.com]
- 8. Biotin Switch Assays for Quantitation of Reversible Cysteine Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sfrbm.org [sfrbm.org]
